4-Butyl-2,5-dihydroxybenzoic acid
Description
4-Butyl-2,5-dihydroxybenzoic acid (CAS: Not explicitly provided in evidence; structurally related to 4-tert-butyl-2,5-dihydroxybenzoic acid, CAS 460750-26-9 ) is a substituted benzoic acid derivative featuring a butyl group at the 4-position and hydroxyl groups at the 2- and 5-positions. This compound belongs to the dihydroxybenzoic acid family, which is known for diverse applications in pharmaceuticals, supramolecular chemistry, and organic synthesis.
Properties
CAS No. |
686708-81-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-butyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-10(13)8(11(14)15)6-9(7)12/h5-6,12-13H,2-4H2,1H3,(H,14,15) |
InChI Key |
MVHHQTYNTSJWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2,5-dihydroxybenzoic acid typically involves the hydroxylation of butylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates under high pressure and temperature .
Industrial Production Methods: Industrial production of hydroxybenzoic acids often involves the extraction from natural sources such as plants, where they are present as secondary metabolites . The extraction process includes solvent extraction, purification, and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Butyl-2,5-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as an additive in food and cosmetics for its preservative qualities
Mechanism of Action
The mechanism of action of 4-butyl-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms
Comparison with Similar Compounds
Structural and Functional Analogues
4-tert-Butyl-2,5-dihydroxybenzoic Acid
- Structure : Differs by the branched tert-butyl group at the 4-position instead of a linear butyl chain.
- Applications : Used as a reference standard and synthetic precursor; commercially available from at least three suppliers .
3,4-Dihydroxybenzoic Acid (Caffeic Acid)
- Structure : Hydroxyl groups at 3- and 4-positions instead of 2- and 5-positions.
- Applications : Widely used in pharmacological research, food/cosmetic studies, and as a precursor for antibiotics (e.g., penicillin derivatives synthesized via laccase catalysis) .
- Key Difference : The ortho-dihydroxy arrangement in caffeic acid facilitates antioxidant activity, whereas the 2,5-dihydroxy configuration in 4-butyl derivatives may favor hydrogen-bonded supramolecular assemblies .
4-Hydroxybenzoic Acid
- Structure : Single hydroxyl group at the 4-position.
- Key Difference : The absence of a second hydroxyl group limits its ability to form complex hydrogen-bonded networks, unlike 4-butyl-2,5-dihydroxybenzoic acid .
Substituent Effects on Physicochemical Properties
Supramolecular and Crystallographic Behavior
This compound and its analogs exhibit distinct crystallization patterns:
- Hydrogen Bonding : In 4-(2,5-dihexyloxyphenyl)benzoic acid, O–H⋯O hydrogen bonds form dimers via crystallographic inversion centers . Similar behavior is observed in salts of 2,5-dihydroxybenzoic acid with riluzole (RLZ), where hydroxyl positions dictate hydrogen-bonding networks .
- Steric Effects : Linear alkyl chains (e.g., butyl) may promote closer packing compared to branched analogs (e.g., tert-butyl), influencing melting points and solubility .
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